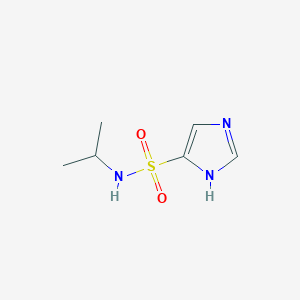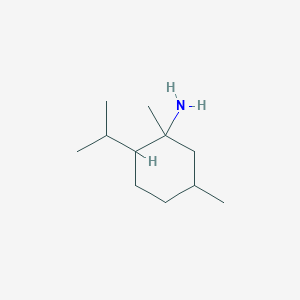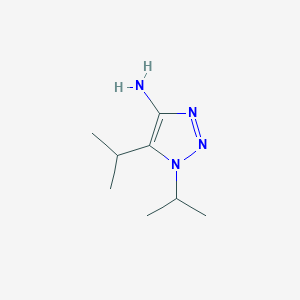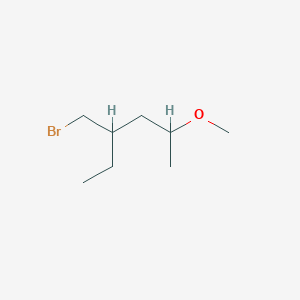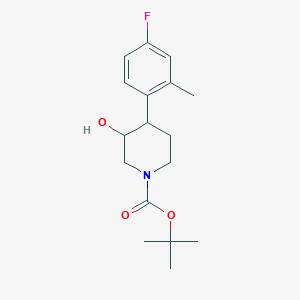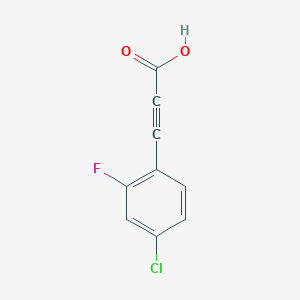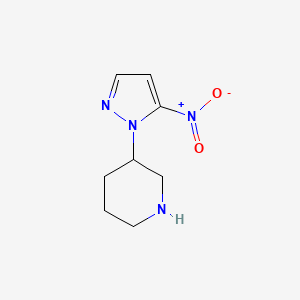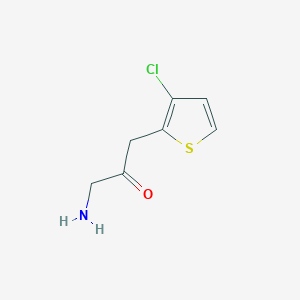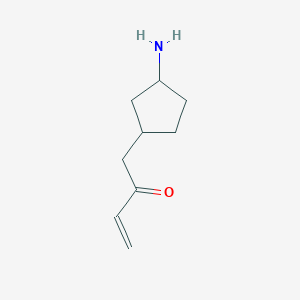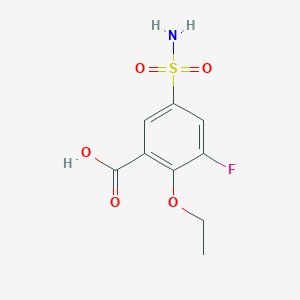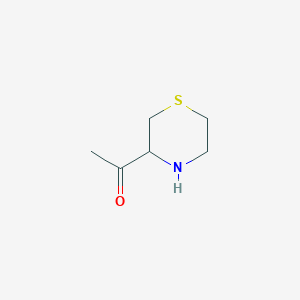
2-Acetyl-2,3,5,6-tetrahydro-1,4-thiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE is a sulfur-containing heterocyclic compound with the molecular formula C6H11NOS It is characterized by a thiomorpholine ring attached to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or recrystallization to ensure the compound meets the required purity standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the ethanone group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Amines, alcohols; reactions may require catalysts like acids or bases to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine compounds.
Applications De Recherche Scientifique
1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in reactions that modify biological molecules. Its sulfur atom can form covalent bonds with electrophilic centers in proteins or enzymes, potentially altering their function. This reactivity underlies its potential therapeutic effects, such as inhibiting the activity of certain enzymes involved in disease processes.
Comparaison Avec Des Composés Similaires
Thiomorpholine: A structurally related compound that lacks the ethanone group.
Morpholine: Similar to thiomorpholine but contains an oxygen atom instead of sulfur.
Piperidine: A nitrogen-containing heterocycle with similar applications in medicinal chemistry.
Uniqueness: 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE is unique due to the presence of both a thiomorpholine ring and an ethanone group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H11NOS |
|---|---|
Poids moléculaire |
145.23 g/mol |
Nom IUPAC |
1-thiomorpholin-3-ylethanone |
InChI |
InChI=1S/C6H11NOS/c1-5(8)6-4-9-3-2-7-6/h6-7H,2-4H2,1H3 |
Clé InChI |
VZWHTXPYIXULDX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CSCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


